Authored by: [Your Name/Gemini], Senior Application Scientist
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to (3-Aminocyclobutyl)methyl benzoate (MFCD00003692)
Abstract
This technical guide provides a comprehensive overview of the chemical compound (3-Aminocyclobutyl)methyl benzoate, identified by the MDL number MFCD00003692. Due to the limited availability of experimental data for this specific molecule, this document synthesizes computed properties and relevant information from structurally similar compounds to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers the chemical structure, physicochemical properties, potential biological activities, and safety considerations, alongside a proposed synthetic approach. All information is supported by authoritative sources to ensure scientific integrity.
Introduction and Chemical Identity
(3-Aminocyclobutyl)methyl benzoate is an organic compound featuring a primary amine on a cyclobutane ring and a benzoate ester functional group. Its unique structure, combining a cyclic aliphatic amine with an aromatic ester, suggests potential applications in medicinal chemistry and materials science as a building block for more complex molecules. The presence of both a basic amino group and a hydrolyzable ester linkage provides multiple points for chemical modification.
Table 1: Chemical Identifiers for MFCD00003692
| Identifier | Value | Source |
| MDL Number | MFCD00003692 | - |
| IUPAC Name | (3-aminocyclobutyl)methyl benzoate | |
| Molecular Formula | C₁₂H₁₅NO₂ | |
| Molecular Weight | 205.25 g/mol | |
| CAS Number | 910037-94-4 (cis-isomer) | |
| SMILES | C1C(CC1N)COC(=O)C2=CC=CC=C2 | |
| InChI | InChI=1S/C12H15NO2/c13-11-6-9(7-11)8-15-12(14)10-4-2-1-3-5-10/h1-5,9,11H,6-8,13H2 | |
| Synonyms | Benzoic acid 3-amino-cyclobutylmethyl ester, cis-Benzoic acid 3-amino-cyclobutylmethyl ester |
Chemical Structure and Physicochemical Properties
The chemical structure of (3-Aminocyclobutyl)methyl benzoate is characterized by a central cyclobutane ring substituted with an aminomethyl group and a benzoate group. The stereochemistry of the substituents on the cyclobutane ring (cis or trans) will significantly influence the molecule's three-dimensional shape and, consequently, its physical and biological properties. This guide primarily refers to the cis-isomer, as indicated by some of its synonyms.
Figure 1: 2D structure of (3-aminocyclobutyl)methyl benzoate.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 52.3 Ų | |
| Heavy Atom Count | 15 | |
| Complexity | 218 |
Note: The properties listed above are computationally derived and have not been experimentally verified.
Spectroscopic Data (Inferred)
No experimental spectroscopic data for (3-Aminocyclobutyl)methyl benzoate has been found in the public domain. However, based on its structure, the following characteristic signals can be predicted:
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¹H NMR: Aromatic protons of the benzoate group would appear in the range of 7.0-8.0 ppm. The protons on the cyclobutane ring and the methylene protons adjacent to the ester oxygen would likely appear in the upfield region, with their chemical shifts and multiplicities dependent on the cis/trans stereochemistry. The protons of the amino group would present as a broad singlet.
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¹³C NMR: The carbonyl carbon of the ester would be expected around 165-175 ppm. The aromatic carbons would resonate between 120-140 ppm. The aliphatic carbons of the cyclobutane ring and the methylene group would be found in the upfield region.
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IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1725 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹). Aromatic C-H stretching would be observed above 3000 cm⁻¹.[1]
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 205.25. Fragmentation patterns would likely involve the loss of the benzoate group or cleavage of the cyclobutane ring.
Potential Biological Activity and Applications
While no specific biological activities have been reported for (3-Aminocyclobutyl)methyl benzoate, its structural motifs are present in various biologically active molecules.
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Medicinal Chemistry Scaffolding: Aminobenzoic acid derivatives are important precursors in the synthesis of bioactive heterocycles for medicinal chemistry, agrochemical design, and functional materials.[2] The aminocyclobutyl moiety can serve as a rigid scaffold to orient functional groups in specific spatial arrangements, which is a valuable strategy in drug design to enhance binding affinity to biological targets.
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Inferred Antimicrobial Properties: The related compound, methyl benzoate, has demonstrated significant in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] The proposed mechanism involves disruption of the bacterial cell membrane.[3] It is plausible that (3-Aminocyclobutyl)methyl benzoate could exhibit similar properties, which warrants further investigation.
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Pesticidal and Repellent Activity: Methyl benzoate is also known to have insecticidal and repellent properties against a variety of pests, including mosquitoes, bed bugs, and fire ants.[4]
Proposed Synthetic Route
A plausible synthetic route for (3-Aminocyclobutyl)methyl benzoate would involve the Fischer esterification of a suitable aminocyclobutyl methanol precursor with benzoic acid.
Figure 2: Proposed Fischer esterification synthesis.
Experimental Protocol: Fischer Esterification
This is a generalized protocol based on the synthesis of similar esters.[5][6] Optimization would be required for this specific substrate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (3-Aminocyclobutyl)methanol (1.0 eq) and benzoic acid (1.1 eq).
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Solvent and Catalyst: Add a suitable solvent, such as toluene, to facilitate the removal of water via a Dean-Stark apparatus. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).
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Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
No specific safety data sheet (SDS) is available for (3-Aminocyclobutyl)methyl benzoate. Therefore, safety precautions must be based on the known hazards of structurally related compounds, such as methyl benzoate and aminobenzoates.
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General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Wash hands thoroughly after handling.[7]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Hazards:
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Fire Safety: While not specifically determined for this compound, related benzoates are combustible liquids.[11][12] Keep away from heat, sparks, and open flames.[11] In case of fire, use dry chemical, CO₂, or foam extinguishers.[12]
Conclusion
(3-Aminocyclobutyl)methyl benzoate (MFCD00003692) is a compound with potential utility in various fields of chemical research, particularly as a building block in medicinal chemistry. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview based on computed properties and data from analogous structures. Further experimental investigation into its physicochemical properties, biological activities, and synthetic optimization is warranted to fully elucidate its potential.
References
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- Ammonium benzoate Safety D
- Methyl benzoate Safety D
- Methyl 3-methylbenzoate Safety Data Sheet. (2016).
- Benke, F. P., et al. (2020). meta-Aminobenzoic acid has uses in organic synthesis, chemical biology, and materials science.
- What are the antibacterial properties of Methyl Benzo
- An In-depth Technical Guide to the Synthesis of Methyl 3-(2-aminophenoxy)
- Methyl Benzoate Safety D
- Hazardous Substance Fact Sheet: Methyl Benzoate. (n.d.). New Jersey Department of Health.
- Methyl benzoate Safety D
- Preparation method of 3-methyl-2-aminobenzoic acid. (2020).
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PubChem. (n.d.). (3-Aminocyclobutyl)methyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.).
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- Preparation of Methyl Benzo
- ResearchGate. (2025). Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine.
- Synthesis of Methyl Benzoate Lab. (2020, March 21). [Video]. YouTube.
- MDPI. (2023).
- Organic Multitasking: From Human Food Additive to Pesticide. (n.d.). Scientific Discoveries, USDA Agricultural Research Service.
- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin.
- Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). The Royal Society of Chemistry.
- What does the methyl benzo
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